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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a high-performance, green-fluorescent dye that serves as a robust tool

for a multitude of applications in fluorescence microscopy. As a fluorinated analog of

fluorescein, it offers significant advantages, including enhanced photostability and a

fluorescence intensity that is largely independent of pH in the physiological range. These

characteristics make it a superior choice for demanding imaging applications, from tracking

intracellular ions to labeling specific proteins and cellular structures. This guide provides an in-

depth overview of Oregon Green 488, its key properties, detailed experimental protocols, and

its application in cellular signaling pathways.

Core Properties and Spectral Characteristics
Oregon Green 488 is well-suited for excitation by the common 488 nm argon-ion laser line. Its

chemical structure as a 2',7'-difluorofluorescein derivative contributes to its advantageous

photophysical properties.
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Property Value Reference

Excitation Maximum (λex) ~496 nm [1]

Emission Maximum (λem) ~524 nm [1]

Molar Extinction Coefficient (ε)
Not definitively available in

search results

Fluorescence Quantum Yield

(Φ)
0.91 ± 0.05 [2]

Molecular Weight ~368.29 g/mol [1]

pKa 4.6 [3]

Key Advantages:

High Photostability: Oregon Green 488 conjugates are significantly more photostable than

their fluorescein counterparts, allowing for longer exposure times and the acquisition of more

photons before photobleaching.[4]

pH Insensitivity: In the physiological pH range, the fluorescence of Oregon Green 488 is not

appreciably affected, providing more stable and reliable measurements in live-cell imaging.

[3][5][6][7]

Bright Fluorescence: The dye exhibits a high fluorescence quantum yield, resulting in bright

signals that are easily detectable.[2][3]

Reduced Quenching: Fluorescence of protein conjugates prepared from Oregon Green 488

is not significantly quenched, even at higher degrees of labeling.[4]

Experimental Protocols
Detailed methodologies for common applications of Oregon Green 488 are provided below.

These protocols are intended as a starting point and may require optimization for specific

experimental conditions and cell types.
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Antibody Labeling with Oregon Green 488 Succinimidyl
Ester
This protocol describes the conjugation of Oregon Green 488 succinimidyl ester (SE) to

primary amines on an antibody.

Materials:

Purified antibody in an amine-free buffer (e.g., PBS)

Oregon Green 488 succinimidyl ester (SE)

Anhydrous dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

Antibody Preparation:

Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.

Buffers containing Tris or glycine will interfere with the labeling reaction and must be

removed by dialysis or buffer exchange.[8]

Dye Preparation:

Allow the vial of Oregon Green 488 SE to warm to room temperature.

Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL).

Labeling Reaction:

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to

~8.3.[8]
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Add the appropriate amount of the Oregon Green 488 SE stock solution to the antibody

solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a

good starting point for optimization.

Incubate the reaction for 1 hour at room temperature, protected from light.[8]

Purification:

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) pre-equilibrated with PBS.

Collect the first colored band, which corresponds to the labeled antibody.

Storage:

Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage,

protected from light. The addition of a stabilizing protein like BSA to a final concentration of

1-10 mg/mL can be beneficial if the conjugate concentration is low.[8]

Preparation

Labeling Reaction Purification Final Product

Purified Antibody
(amine-free buffer)

Mix Antibody and Dye
(pH 8.3, 1 hr, RT, dark)

Oregon Green 488 SE
(dissolved in DMSO)

Gel Filtration Column
(e.g., Sephadex G-25) Labeled Antibody Storage

(4°C or -20°C)

Click to download full resolution via product page

Workflow for antibody labeling with Oregon Green 488 SE.

Live Cell Staining with Oregon Green 488 Conjugates
This protocol is for staining live, adherent cells with an Oregon Green 488-conjugated probe

(e.g., an antibody against a cell surface antigen).
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Materials:

Live cells cultured on coverslips or in imaging dishes

Oregon Green 488-conjugated probe (e.g., antibody)

Live cell imaging solution or appropriate buffer (e.g., HBSS)

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

Cell Preparation:

Wash the cultured cells twice with pre-warmed live cell imaging solution.

Blocking (Optional):

To reduce non-specific binding, incubate the cells with a blocking buffer for 30 minutes at

room temperature.

Staining:

Dilute the Oregon Green 488-conjugated probe to the desired concentration in the imaging

solution.

Remove the blocking buffer and add the diluted probe to the cells.

Incubate for 30-60 minutes at 37°C, protected from light. Incubation times and

temperatures may need to be optimized.

Washing:

Remove the staining solution and wash the cells three times with the imaging solution.

Imaging:

Image the cells immediately using a fluorescence microscope with appropriate filter sets

for Oregon Green 488 (e.g., FITC/GFP filter set).
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Fixed Cell Staining with Oregon Green 488 Phalloidin
This protocol describes the staining of F-actin in fixed cells using Oregon Green 488 Phalloidin.

Materials:

Cells cultured on coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Oregon Green 488 Phalloidin

Mounting medium

Procedure:

Fixation:

Wash the cells twice with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

Washing:

Wash the cells three times with PBS.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

Washing:

Wash the cells three times with PBS.

Staining:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0001777_Phalloidins_UG.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0001777_Phalloidins_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the Oregon Green 488 Phalloidin stock solution in PBS containing 1% BSA to the

recommended concentration.

Add the staining solution to the cells and incubate for 30-60 minutes at room temperature,

protected from light.[10]

Washing:

Wash the cells three times with PBS.

Mounting:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Image the samples on a fluorescence microscope.
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Comparison of live and fixed cell staining workflows.

Application in Calcium Signaling
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Oregon Green 488 is frequently used in the form of Oregon Green 488 BAPTA-1, AM, a cell-

permeant calcium indicator. Once inside the cell, esterases cleave the AM ester group, trapping

the indicator in the cytoplasm. The fluorescence intensity of Oregon Green BAPTA-1 increases

significantly upon binding to Ca²⁺. This property allows for the visualization and measurement

of changes in intracellular calcium concentration, a critical aspect of many signaling pathways.

An example of a simplified signaling pathway leading to an increase in intracellular calcium that

can be monitored with Oregon Green 488 BAPTA-1 is the Gq-protein coupled receptor

(GqPCR) pathway:

Ligand Binding: A ligand (e.g., a hormone or neurotransmitter) binds to a GqPCR on the cell

surface.

G-protein Activation: The receptor activates the Gq alpha subunit of a heterotrimeric G-

protein.

PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

IP₃ Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG).

Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the

release of stored Ca²⁺ into the cytoplasm.

Fluorescence Increase: The increase in cytoplasmic Ca²⁺ is bound by Oregon Green 488

BAPTA-1, leading to a detectable increase in its fluorescence intensity.
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GqPCR signaling pathway leading to Ca²⁺ release.
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Conclusion
Oregon Green 488 is a versatile and reliable fluorescent dye for a wide range of applications in

modern cell biology and drug discovery. Its superior photostability, pH insensitivity, and bright

fluorescence make it an excellent alternative to traditional green fluorophores like fluorescein.

By following well-defined protocols for conjugation and staining, researchers can effectively

label and visualize cellular components and dynamic processes, such as calcium signaling,

with high fidelity and clarity. The continued use of Oregon Green 488 and its derivatives will

undoubtedly contribute to further advancements in our understanding of complex biological

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198335#oregon-green-488-dye-for-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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